molecular formula C10H12BrNO2S2 B2717644 4-(4-Bromophenyl)sulfonylthiomorpholine CAS No. 223555-81-5

4-(4-Bromophenyl)sulfonylthiomorpholine

Cat. No.: B2717644
CAS No.: 223555-81-5
M. Wt: 322.24
InChI Key: MWNGGAAVBXUDBS-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)sulfonylthiomorpholine is a chemical compound with the molecular formula C10H12BrNO2S2. It is characterized by the presence of a bromophenyl group attached to a sulfonylthiomorpholine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)sulfonylthiomorpholine typically involves the reaction of 4-bromobenzenesulfonyl chloride with thiomorpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)sulfonylthiomorpholine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives.

    Reduction Reactions: The sulfonyl group can be reduced to form sulfide derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted thiomorpholine derivatives.

    Oxidation Reactions: Products include sulfone derivatives.

    Reduction Reactions: Products include sulfide derivatives.

Scientific Research Applications

4-(4-Bromophenyl)sulfonylthiomorpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)sulfonylthiomorpholine involves its interaction with specific molecular targets. The sulfonylthiomorpholine moiety can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activities and protein functions. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)sulfonylthiomorpholine
  • 4-(4-Fluorophenyl)sulfonylthiomorpholine
  • 4-(4-Methylphenyl)sulfonylthiomorpholine

Comparison

4-(4-Bromophenyl)sulfonylthiomorpholine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets compared to its chloro, fluoro, and methyl analogs. The bromine atom also enhances the compound’s potential as a radiolabeling agent for imaging studies .

Properties

IUPAC Name

4-(4-bromophenyl)sulfonylthiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S2/c11-9-1-3-10(4-2-9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNGGAAVBXUDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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